molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No.: B1651546
CAS No.: 127811-93-2
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
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Description

Methyl 5-azidopentanoate (C₆H₁₁N₃O₂) is an aliphatic ester featuring an azide (-N₃) group at the terminal position of a five-carbon chain. It is widely utilized in chemical synthesis, particularly in click chemistry and bioorthogonal reactions, due to the reactivity of the azide group. A notable application is its role in fluorescent probes for hydrogen sulfide (H₂S) detection, where the azide undergoes H₂S-mediated reduction to an amine, followed by intramolecular lactamization to release a fluorescent coumarin derivative . Its synthesis typically involves nucleophilic substitution of a bromide precursor with sodium azide, achieving quantitative yields under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-azidopentanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid methyl ester with sodium azide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, leading to the substitution of the bromine atom with an azido group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and safety .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 5-azidopentanoate undergoes hydrolysis under acidic or basic conditions to yield 5-azidopentanoic acid.

Conditions and Results:

Reaction TypeReagents/ConditionsProductYieldReference
Basic Hydrolysis1 M LiOH (H₂O), THF, MeOH, 18 h, RT5-azidopentanoic acid99%
Acidic HydrolysisHCl (37%), H₂O, 18 h, RT5-azidopentanoic acid94%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of methanol. High yields are achieved under both conditions, with basic hydrolysis being marginally more efficient .

Reduction Reactions

The azide group is reduced to an amine, enabling downstream functionalization.

Key Pathways:

  • Catalytic Hydrogenation :

    • Reagents : H₂ (1 atm), Pd/C (10% w/w), EtOAc, 24 h.

    • Product : Methyl 5-aminopentanoate.

    • Yield : >95% (theoretical).

  • Staudinger Reaction :

    • Reagents : PPh₃, THF, 12 h, RT.

    • Product : Methyl 5-(triphenylphosphoranylideneamino)pentanoate.

    • Application : Intermediate for iminophosphorane synthesis.

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction Example:

Alkyne PartnerConditionsProductYield
Propargyl alcoholCuSO₄·5H₂O, NaAsc, H₂O/MeOH, 24 h, RTMethyl 5-(1,2,3-triazol-1-yl)pentanoate85–92%

This reaction forms 1,4-disubstituted triazoles, widely used in bioconjugation and material science.

Intramolecular Schmidt Reaction

Under acidic conditions, this compound undergoes Schmidt rearrangement when the azide reacts with the ester carbonyl group:

Mechanism and Outcomes:

  • Conditions : TiCl₄, 1,2-dichloroethane, reflux.

  • Product :

    • Primary Pathway : Isocyanate intermediate.

    • Secondary Pathway : Lactam formation via intramolecular nucleophilic attack (e.g., δ-lactam) .

Substrate Scope:

R Group (α-carbon)Major ProductYield
Electron-rich arylδ-Lactam70–85%
Alkyl/Electron-poor arylCarbamate60–75%

The reaction’s outcome depends on electronic effects: electron-donating groups favor lactamization, while electron-withdrawing groups stabilize carbamate intermediates .

Oxidative and Thermal Reactions

  • Oxidation :

    • Reagents : KMnO₄, H₂SO₄, 0°C.

    • Product : 5-azidopentanoic acid (further oxidized to CO₂ under harsh conditions).

  • Thermal Decomposition :

    • Conditions : >100°C, inert atmosphere.

    • Product : Nitriles or amines via Curtius rearrangement (theoretical; limited experimental data).

Critical Analysis of Reactivity

  • Azide Reactivity : The azide group dominates the compound’s reactivity, enabling cycloadditions and rearrangements. Steric hindrance from the ester group minimally impacts reaction rates.

  • Ester Stability : Hydrolysis competes with azide-driven reactions in protic solvents, necessitating careful condition selection.

  • Thermal Sensitivity : Decomposition above 100°C limits high-temperature applications unless stabilized.

Scientific Research Applications

Methyl 5-azidopentanoate has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds, particularly in click chemistry for the formation of triazoles.

    Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-azidopentanoate primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and reduction. In biological systems, the azido group can be reduced to an amine, which can then interact with biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-azidopentanoate

  • Structure : Ethyl ester variant with a C₅ chain and terminal azide.
  • Synthesis : Prepared similarly to the methyl ester, substituting methyl bromide with ethyl bromide. IR and NMR data confirm the azide (2092 cm⁻¹) and ester (1718 cm⁻¹) functionalities .
  • Applications : Less commonly reported than the methyl ester but shares similar reactivity. Used in synthetic intermediates for metal-organic frameworks and polymer chemistry.
  • Key Difference : Ethyl group may slightly alter solubility and volatility, though reactivity remains comparable to the methyl ester .

4-Methyl-2-oxo-2H-chromen-7-yl 3-azidopropanoate (Compound 2)

  • Structure : Shorter chain (C₃) with a coumarin fluorophore.
  • Performance in H₂S Detection: Exhibits lower fluorescence response compared to Methyl 5-azidopentanoate due to rapid ester bond hydrolysis, which prevents lactamization. The shorter chain destabilizes the intermediate, reducing signal-to-noise ratios .
  • Key Insight: Chain length critically impacts probe stability and efficacy. The C₅ chain in this compound enables efficient lactamization, while C₃ analogs fail under physiological conditions .

5-Azidopentanoic Acid

  • Structure : Carboxylic acid form without the ester group.
  • Applications : Serves as a precursor for NHS esters (e.g., N3-C4-NHS ester) used in antibody-drug conjugates (ADCs). The absence of the ester group increases polarity, making it suitable for aqueous reactions .
  • Comparison : The methyl ester enhances lipophilicity, favoring membrane permeability in biological probes, whereas the acid form is ideal for covalent conjugation via NHS chemistry .

Comparison with Functional Analogs

N3-C4-NHS Ester

  • Structure : NHS-activated ester with a C₄ spacer and terminal azide.
  • Applications: Non-cleavable ADC linker designed for stable drug-antibody conjugation. The NHS group facilitates amine coupling, while the azide enables downstream bioorthogonal modifications .
  • Key Difference: Unlike this compound, this compound is engineered for bioconjugation rather than sensing, emphasizing hydrolytic stability over controlled reactivity .

2-Allylphenyl 5-azidopentanoate (Compound 29)

  • Structure : Phenyl ester with an allyl substituent.
  • Applications : Tested as a male Mediterranean fruit fly attractant. The aromatic group enhances volatility, while the azide may contribute to electrophysiological activity .
  • Comparison : Demonstrates how ester group modifications (methyl vs. aromatic) tailor compounds for environmental or behavioral studies rather than molecular sensing .

Data Tables

Table 1. Structural and Functional Properties of Selected Azido Compounds

Compound Structure Chain Length Key Application Stability/Reactivity Notes Reference
This compound Methyl ester, C₅ C₅ H₂S fluorescent probes Stable lactamization, quantitative yield
Ethyl 5-azidopentanoate Ethyl ester, C₅ C₅ Synthetic intermediate Similar to methyl ester
3-azidopropanoate (Compound 2) Coumarin ester, C₃ C₃ H₂S probes (less effective) Hydrolysis-prone, low fluorescence
N3-C4-NHS ester NHS ester, C₄ C₄ ADC linkers Non-cleavable, stable conjugation

Table 2. Performance in H₂S Detection

Probe Fluorescence Response Reaction Time Stability at pH 7.0 Reference
This compound (Compound 1) High Seconds Stable
3-azidopropanoate (Compound 2) Low Minutes Unstable

Biological Activity

Methyl 5-azidopentanoate is a compound of significant interest in various fields of biological research, particularly due to its unique azide functional group, which facilitates bioorthogonal reactions. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant case studies.

This compound can be synthesized through the azidation of methyl 5-bromopentanoate using sodium azide in a polar solvent like dimethyl sulfoxide (DMSO). The reaction typically yields high purity and efficiency, making it suitable for further biological applications .

Applications in Biological Research

1. Bioconjugation and Drug Development

  • This compound serves as a versatile linker in bioconjugation processes. Its azide group can react with various biomolecules, facilitating the development of targeted drug delivery systems. This capability is particularly useful in creating conjugates that can selectively deliver therapeutic agents to specific cells or tissues .

2. Click Chemistry

  • The compound is integral to click chemistry, a method that allows for the rapid and efficient synthesis of complex molecules. Its azide functionality enables the formation of stable triazole linkages with alkyne-containing partners, which is useful in synthesizing diverse organic compounds and materials .

3. Polymer Chemistry

  • This compound is utilized in the production of functionalized polymers. These polymers can be engineered for specific properties beneficial for applications in coatings, adhesives, and biomedical devices .

4. Fluorescent Probes

  • The incorporation of this compound into fluorescent probes enhances imaging techniques in biological research. This application allows researchers to visualize cellular processes in real-time, aiding in various studies related to cell biology and pathology .

The biological activity of this compound primarily stems from its ability to participate in bioorthogonal reactions without interfering with native biochemical processes. The azide group can be selectively reacted under mild conditions, making it an ideal candidate for applications where biological compatibility is essential.

Case Study 1: Targeted Drug Delivery

In a study exploring the use of this compound for targeted drug delivery, researchers synthesized a conjugate that demonstrated enhanced uptake by cancer cells compared to non-targeted controls. The study highlighted the potential of azide-based linkers in improving the specificity and efficacy of therapeutic agents .

Case Study 2: Imaging Techniques

Another investigation focused on using this compound in fluorescent probes for imaging cellular dynamics. The results indicated that cells labeled with these probes exhibited clear fluorescence signals, allowing for detailed observation of cellular activities over time .

Summary of Biological Activities

Activity Description
Bioconjugation Serves as a linker for targeted drug delivery systems
Click Chemistry Facilitates efficient synthesis of complex organic compounds
Polymer Chemistry Used in creating functionalized polymers for various applications
Fluorescent Probes Enhances imaging techniques for real-time visualization of cellular processes

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 5-azidopentanoate, and how is purity ensured?

This compound is typically synthesized via nucleophilic substitution of a brominated precursor (e.g., methyl 5-bromopentanoate) with sodium azide in polar aprotic solvents like DMSO. The reaction proceeds under mild conditions (room temperature, 15–24 hours) to achieve quantitative yields . Purity is validated using 1H/13C NMR (e.g., δ 3.28 ppm for -CH2N3 protons) and IR spectroscopy (N3 stretch at ~2092 cm⁻¹). Chromatographic purification (e.g., column chromatography with DCM/DMA) is recommended for isolating high-purity products .

Q. Basic: How do researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR : Peaks for the azide group (δ 3.28 ppm in 1H NMR) and ester carbonyl (δ 170–175 ppm in 13C NMR) .
  • IR Spectroscopy : Diagnostic bands for N3 (2090–2100 cm⁻¹) and ester C=O (1718–1730 cm⁻¹) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 172.1084 for C6H11N3O2) .

Q. Advanced: What strategies optimize chemo- and stereoselectivity in azide-based amination reactions using this compound?

In α-amination reactions, selectivity is controlled by:

  • Catalytic Systems : Use of trifluorophosphine (PF3) or 2-fluoropyridine to stabilize intermediates .
  • Solvent Effects : Dichloromethane (DCM) enhances electrophilic azide activation .
  • Temperature : Reactions at 0°C minimize side reactions (e.g., Curtius rearrangement) .
  • Substrate Design : Steric hindrance at the reaction site (e.g., bulky amides) directs regioselectivity .

Q. Advanced: How can discrepancies in azide reactivity data be resolved during kinetic studies?

Conflicting reactivity data may arise from:

  • Solvent Polarity : Polar solvents (e.g., DMSO) accelerate azide substitution but may promote decomposition.
  • Trace Moisture : Hydrolysis of the ester or azide group alters reaction pathways.
  • Analytical Limitations : Use time-resolved FTIR or in-situ NMR to monitor intermediates and validate kinetic models .
  • Statistical Validation : Apply ANOVA to assess reproducibility across multiple trials .

Q. Basic: What safety protocols are critical when handling this compound?

  • Explosivity Risk : Azides are shock-sensitive. Store in inert atmospheres (<5°C) and avoid metal contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic HN3 gas.
  • Waste Disposal : Quench residual azides with sodium nitrite/acid solutions before disposal .

Q. Advanced: How is this compound utilized in bioorthogonal chemistry or materials science?

  • Click Chemistry : The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize polymers or biomolecules.
  • Proteomics : As a photoaffinity probe, it captures transient protein-ligand interactions via UV-induced crosslinking .
  • Insect Pheromone Studies : Derivatives like 2-allylphenyl 5-azidopentanoate have been tested as synthetic attractants in entomology .

Q. Basic: What are common byproducts in this compound synthesis, and how are they mitigated?

  • Alkyl Bromide Residuals : Unreacted starting material is removed via silica gel chromatography.
  • Hydrolysis Products : Trace water generates 5-azidopentanoic acid; anhydrous conditions and molecular sieves are essential .

Q. Advanced: How do computational methods aid in predicting reaction pathways for azide-containing compounds?

  • DFT Calculations : Model transition states to predict regioselectivity in amination reactions.
  • MD Simulations : Assess solvent effects on azide stability and reactivity .

Q. Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

  • 13C NMR : The ester carbonyl (δ ~170 ppm) and adjacent methylene carbons (δ 30–40 ppm) distinguish it from nitrile or amide analogs.
  • ATR-FTIR : Azide stretches (~2092 cm⁻¹) are absent in non-azide derivatives .

Q. Advanced: How can researchers address low yields in large-scale azide reactions?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition.
  • Catalyst Optimization : Immobilized catalysts (e.g., polymer-supported Cu) enhance recyclability and yield .

Properties

IUPAC Name

methyl 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZMRVNSROGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561681
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127811-93-2
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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